![molecular formula C19H17N5O5 B11983625 N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide CAS No. 303106-90-3](/img/structure/B11983625.png)
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a nitrophenyl group, and a hydroxy-methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitrophenyl group: This step involves nitration of the pyrazole ring using nitric acid under controlled conditions.
Attachment of the hydroxy-methoxyphenyl group: This is done through a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide exhibit notable antibacterial and antifungal properties. For instance, derivatives of pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Studies have reported minimum inhibitory concentration (MIC) values demonstrating significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Pyrazole derivatives have been documented to inhibit tumor growth in various cancer cell lines, including A549 (lung cancer) and NCI-H1299 (non-small cell lung cancer). Specific derivatives have demonstrated IC50 values indicating effective cytotoxicity against these cells, suggesting that this compound could be a lead candidate for further anticancer drug development .
Chemical Synthesis and Industrial Applications
Synthesis Optimization
The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring and the introduction of functional groups. Research into optimizing synthetic routes is crucial for enhancing yield and purity, which is particularly important for industrial applications .
Material Science
Due to its unique structural properties, this compound may find applications in materials science, particularly in the development of new polymers or composites with enhanced mechanical or thermal properties. The presence of nitrophenyl groups can contribute to improved electronic or optical characteristics, making it suitable for advanced material applications.
Biological Mechanisms
Interaction with Biological Targets
Studies into the interaction mechanisms of this compound reveal its capacity to modulate various molecular targets involved in disease processes. This includes potential interactions with enzymes or receptors that play critical roles in cell signaling pathways related to inflammation and cancer progression .
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(4-Hydroxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
- N’-(1-(4-Methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Biological Activity
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a pyrazole ring with significant functional groups, including a hydroxy-3-methoxyphenyl group and a nitrophenyl substituent. The synthesis typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.
- Nitration : The introduction of the nitrophenyl group occurs via nitration using nitric acid under controlled conditions.
- Condensation Reaction : The hydroxy-methoxyphenyl group is attached through condensation with 4-hydroxy-3-methoxybenzaldehyde.
Optimization of these synthetic routes is crucial for enhancing yield and purity, often employing techniques such as chromatography and recrystallization .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways:
- Inflammation Modulation : The compound may inhibit key enzymes related to inflammation, potentially reducing cytokine levels such as TNF-α and IL-6 .
- Antitumor Activity : It has shown promise in inducing apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : The presence of hydroxy and nitrophenyl groups contributes to its ability to scavenge free radicals .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against various bacterial strains, indicating potential for further exploration in this area .
- Cytotoxicity : Studies have evaluated the cytotoxic effects against different cancer cell lines, with findings suggesting significant growth inhibition at specific concentrations .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Hydroxycoumarin | Coumarin core with hydroxy substituent | Antimicrobial, anticoagulant |
5-Nitroisophthalic acid | Nitro groups on isophthalic acid | Antimicrobial |
3-Methylpyrazole | Methyl group on pyrazole ring | Antifungal properties |
The multifaceted structure of this compound allows it to interact with various biological targets, making it a versatile candidate for drug development .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Antitumor Activity Study : A study evaluated the cytotoxicity against A549 lung cancer cells, revealing an IC50 value that indicates significant antitumor potential .
- Anti-inflammatory Research : Another study reported that derivatives similar to this compound exhibited up to 85% inhibition of TNF-α at certain concentrations compared to standard anti-inflammatory drugs .
- Antimicrobial Testing : Research has shown that pyrazole derivatives possess antimicrobial properties against common pathogens, suggesting potential therapeutic applications .
Properties
CAS No. |
303106-90-3 |
---|---|
Molecular Formula |
C19H17N5O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O5/c1-11(12-6-7-17(25)18(9-12)29-2)20-23-19(26)16-10-15(21-22-16)13-4-3-5-14(8-13)24(27)28/h3-10,25H,1-2H3,(H,21,22)(H,23,26)/b20-11+ |
InChI Key |
TUZKINJRFUCIOQ-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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